2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[4-oxo-4-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O3/c35-21(11-6-12-33-25(36)19-9-4-5-10-20(19)26(33)37)31-13-15-32(16-14-31)23-22-24(28-17-27-23)34(30-29-22)18-7-2-1-3-8-18/h1-5,7-10,17H,6,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFICPYNJQQFSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCCN5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure
The compound features a complex structure that includes:
- Isoindoline core
- Triazolo-pyrimidine moiety
- Piperazine linker
This unique arrangement contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines, including:
- A549 (lung cancer)
- K562 (chronic myeloid leukemia)
These compounds often act through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The presence of the triazole ring suggests potential antimicrobial activity. Triazole derivatives are known for their efficacy against a range of pathogens, including fungi and bacteria. The compound's ability to inhibit microbial growth could be attributed to its interference with cellular processes in pathogens .
Enzyme Inhibition
Studies have suggested that the compound might act as an inhibitor of specific kinases involved in cancer progression. For example, it may inhibit:
- VEGFR (Vascular Endothelial Growth Factor Receptor)
This inhibition can disrupt angiogenesis in tumors .
The biological activities of this compound are likely mediated through several mechanisms:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Inhibition of Kinase Activity : Blocking pathways that lead to tumor growth and metastasis.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, derivatives similar to the compound were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against A549 cells, suggesting potent anticancer activity .
Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial properties of triazole derivatives. The compound demonstrated significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Data Tables
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-7-((4-(Trifluoromethyl)Benzyl)Thio)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidine (CAS: 863500-85-0)
- Key Differences :
- Replaces the isoindoline-dione and piperazine groups with a benzylthio substituent and trifluoromethylphenyl group.
- Smaller molecular weight (417.4 g/mol vs. ~600 g/mol estimated for the target compound).
- Pharmacological Implications :
Pyridazino[4,5-b]Indol-4-One Derivatives
- Key Differences :
- Biological Activity: Demonstrated anti-cancer and anti-microbial activities via DNA intercalation and genotoxicity, suggesting the target compound may share similar mechanisms but with enhanced solubility due to its piperazine group .
Functional Analogues with Piperazine Linkers
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives
- Key Differences :
- Pharmacological Implications :
- Isomerization can affect binding affinity; the target compound’s stable conformation may improve target selectivity.
Pharmacokinetic and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
